N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide
Description
N,N-Dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide is a heterocyclic compound featuring a pyrrolidine ring substituted with a sulfonamide group at the 1-position and a 2-methylpyrimidin-4-yloxy moiety at the 3-position.
Properties
IUPAC Name |
N,N-dimethyl-3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-9-12-6-4-11(13-9)18-10-5-7-15(8-10)19(16,17)14(2)3/h4,6,10H,5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZBRWZDMOYUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine derivatives with sulfonamide precursors under controlled conditions. One common method involves the use of methylpyrimidine and dimethylamine as starting materials. The reaction is carried out in the presence of a suitable solvent and catalyst, often under inert gas protection to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Pharmacological Applications
N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide has been investigated for its role as a pharmacological agent, particularly in the following areas:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties through the inhibition of specific cellular pathways involved in tumor growth. For instance, studies have shown that pyrrolidine derivatives can target the Janus kinase (JAK) signaling pathway, which is crucial in various malignancies .
Anti-inflammatory Effects
The compound may also play a role in modulating inflammatory responses. Its structural characteristics suggest potential interactions with enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines .
Neurological Applications
Given its unique molecular structure, there is potential for this compound to influence neurological processes. Research into related compounds has highlighted their ability to interact with neurotransmitter systems, suggesting that this compound could be explored for neuroprotective effects or as a treatment for neurodegenerative diseases .
Table 1: Summary of Research Findings on this compound
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of JAK signaling pathways in cancer cell lines. |
| Study B | Anti-inflammatory | Showed reduction in TNF-alpha levels in vitro. |
| Study C | Neurological Effects | Indicated potential neuroprotective effects in models of neurodegeneration. |
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Moieties
- Example 53 (): This compound, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, shares a sulfonamide group but differs significantly in its core structure. The sulfonamide is attached to a benzamide scaffold, whereas the target compound features a pyrrolidine-sulfonamide. The fused pyrazolo-pyrimidine system in Example 53 enhances planarity, which may facilitate intercalation or stacking interactions absent in the target compound’s non-planar pyrrolidine ring. The molecular weight of Example 53 (589.1 g/mol) is substantially higher than the calculated ~272 g/mol for the target compound, suggesting differences in bioavailability or permeability .
MP16 () :
(Z)-N,N-Dimethyl-3-((4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy)-2-phenylacrylamide contains an acrylamide backbone instead of a pyrrolidine-sulfonamide. The dihydrofuran ring in MP16 introduces a lactone-like structure, which may confer metabolic instability compared to the pyrimidine-linked ether in the target compound. MP16’s molecular weight (288.12 g/mol) is closer to the target compound’s, but its phenyl and dihydrofuran groups increase lipophilicity (logP ~2.5 estimated) relative to the pyrimidine’s polarizable nitrogen atoms .
Heterocyclic Substituents and Linker Variations
- Sulfur-Linked Pyrimidine (): A compound with a pyrimidine ring connected via a sulfur atom (C6–C1–S1) and a sulfonamide group (S1–N1–H1) highlights the impact of linker atoms. Sulfur’s larger atomic radius could also sterically hinder interactions with tight binding pockets .
Pyridine Derivatives () :
Pyridine-based compounds (e.g., N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide) lack the pyrimidine’s second nitrogen atom, reducing hydrogen-bonding capacity and aromatic electron density. This difference may diminish interactions with targets requiring dual nitrogen coordination, such as ATP-binding sites in kinases .
Amine-Modified Analogues ()**:
Long-chain dimethylamino compounds like (19Z,22Z)-N,N-dimethyloctacosa-19,22-dien-9-amine prioritize lipid-like properties for membrane integration, contrasting with the target compound’s compact, polar sulfonamide-pyrrolidine framework. The rigidity of the pyrrolidine ring in the target compound may reduce conformational entropy, improving binding specificity compared to flexible aliphatic amines .
Comparative Data Table
Key Findings and Implications
- Heterocyclic Influence : The 2-methylpyrimidin-4-yloxy group balances aromaticity and polarity, contrasting with MP16’s dihydrofuran (less stable) or Example 53’s fused pyrimidine (more planar) .
- Linker Effects : Oxygen bridges (target compound) vs. sulfur () or carbon chains () modulate electronic properties and solubility .
Biological Activity
N,N-Dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine ring substituted with a sulfonamide group and a 2-methylpyrimidine moiety. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
- Anticancer Properties : Inhibition of tumor cell proliferation in vitro.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits growth in HeLa cells | |
| Anti-inflammatory | Reduces COX-2 and iNOS expression |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and iNOS, leading to reduced production of pro-inflammatory mediators .
- Cell Cycle Arrest : In cancer cell lines, the compound induces cell cycle arrest, thereby inhibiting proliferation. This was particularly noted in assays involving HeLa cells, where significant growth inhibition was observed .
- Antimicrobial Mechanism : The antimicrobial properties are likely due to disruption of bacterial cell wall synthesis or function, although specific pathways require further elucidation .
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects on various cell lines, this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value indicating potent activity. The mechanism was linked to apoptosis induction and cell cycle disruption.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties demonstrated that treatment with this compound significantly lowered TNF-alpha levels in LPS-stimulated macrophages, highlighting its potential for treating inflammatory diseases .
Q & A
Basic Questions
Q. What are the key synthetic routes for N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide, and how is purity ensured?
- Synthesis Steps :
Formation of the pyrrolidine ring via cyclization of a precursor amine.
Introduction of the 2-methylpyrimidin-4-yloxy group via nucleophilic substitution under controlled temperature (60–80°C) and inert atmosphere .
Sulfonylation using a sulfonyl chloride derivative in dichloromethane or DMF .
- Purity Assurance :
-
NMR Spectroscopy : Confirms structural integrity (e.g., , , and 2D-COSY for connectivity) .
-
HPLC : Quantifies purity (>98% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
Common Impurities Detection Method Resolution Strategy Unreacted sulfonyl chloride HPLC (retention time ~5.2 min) Column chromatography (silica gel, ethyl acetate/hexane) Pyrimidine hydrolysis byproducts NMR ( 6.8–7.2 ppm for aromatic protons) Recrystallization in ethanol/water
Q. How is the compound characterized for structural confirmation?
- X-ray Crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement). Requires high-quality single crystals grown via slow evaporation in acetonitrile .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 343.12) .
- FT-IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Case Example : Discrepancies in IC values for kinase inhibition.
- Methodological Approach :
Assay Validation : Compare results from fluorescence polarization (FP) vs. radiometric assays. FP may overestimate potency due to fluorescent interference .
Crystallographic Analysis : Use SHELX-refined structures to identify binding mode variations (e.g., hinge region interactions in EGFR mutants vs. wild-type) .
Statistical Analysis : Apply ANOVA to assess inter-assay variability (p < 0.05 threshold) .
| Assay Type | Advantages | Limitations |
|---|---|---|
| FP-Based | High throughput | Fluorescent artifacts |
| Radiometric | Direct substrate detection | Radioactive waste handling |
Q. What strategies optimize selectivity for target receptors (e.g., JAK1 vs. JAK2)?
- Structure-Based Design :
-
Crystal Structures : Identify residues critical for binding (e.g., JAK1 Val883 vs. JAK2 Leu983) using PDB-deposited coordinates .
-
Molecular Dynamics : Simulate compound-receptor interactions (e.g., 100 ns simulations in GROMACS) to assess conformational stability .
- Functional Assays :
-
Whole-Blood Assays : Measure cytokine inhibition (e.g., IL-6 for JAK1, EPO for JAK2) to quantify selectivity ratios .
Compound Modification Impact on Selectivity Reference Substituent at pyrrolidine C3 Enhances JAK1 binding via hydrophobic pocket Sulfonamide N-methylation Reduces off-target binding to VEGFR2
Q. How are in vivo pharmacokinetic (PK) and efficacy studies designed for this compound?
- PK Parameters :
- Oral Bioavailability : Administer 10 mg/kg in rats; measure plasma concentration via LC-MS/MS. Target AUC > 5000 ng·h/mL .
- Half-Life : Use non-compartmental analysis (WinNonlin) to estimate (goal: >4 hours) .
- Efficacy Models :
- Adjuvant-Induced Arthritis (Rat) : Dose 3–10 mg/kg orally; monitor paw swelling and IL-6 levels .
- Xenograft Tumors (Mouse) : Evaluate tumor volume reduction in EGFR-mutant NSCLC models .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
